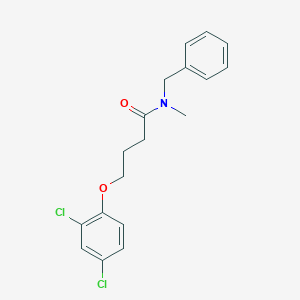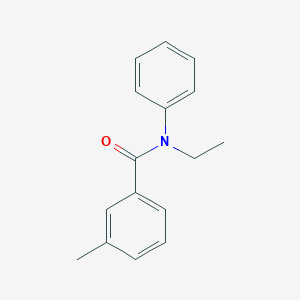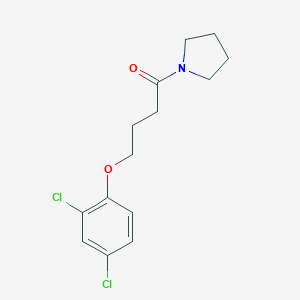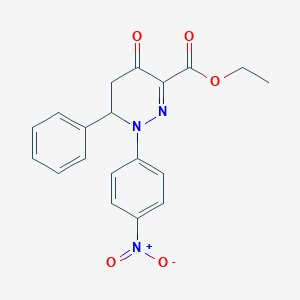
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, also known as BMMA, is a synthetic compound that has been studied for its potential use in scientific research. BMMA is a tetrahydroquinoline derivative that has shown promising results in various studies, making it a subject of interest in the scientific community.
Mecanismo De Acción
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine inhibits PKC activity by binding to the enzyme's catalytic domain, preventing it from phosphorylating its substrate. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various cellular responses, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice, making it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several advantages as a research tool, including its specificity for PKC and its ability to inhibit PKC activity in vivo. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the study of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine, including the development of more potent and selective PKC inhibitors based on its structure. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can also be used as a tool to study the role of PKC in various diseases, including cancer and diabetes. Additionally, the development of more efficient methods for the synthesis and administration of 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can improve its utility as a research tool.
Métodos De Síntesis
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with benzoyl chloride, followed by the reaction of the resulting product with 4-methoxyaniline and sodium hydride. The final step involves the methylation of the amine group using methyl iodide.
Aplicaciones Científicas De Investigación
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been studied for its potential use as an inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. 1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine has been shown to inhibit PKC activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of these diseases.
Propiedades
Nombre del producto |
1-benzoyl-6-methoxy-N-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine |
|---|---|
Fórmula molecular |
C25H26N2O3 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[6-methoxy-4-(4-methoxyanilino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H26N2O3/c1-17-15-23(26-19-9-11-20(29-2)12-10-19)22-16-21(30-3)13-14-24(22)27(17)25(28)18-7-5-4-6-8-18/h4-14,16-17,23,26H,15H2,1-3H3 |
Clave InChI |
IAVRDEASBJAPMB-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
SMILES canónico |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)





![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)